molecular formula C6H3Cl2NO B137333 5-chloropicolinoyl chloride CAS No. 128073-03-0

5-chloropicolinoyl chloride

Cat. No.: B137333
CAS No.: 128073-03-0
M. Wt: 176 g/mol
InChI Key: JRIASDXJZYOBCA-UHFFFAOYSA-N
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Description

5-chloropicolinoyl chloride: is an organic compound that belongs to the class of chloropyridines. It is a derivative of pyridine, where a chlorine atom is attached to the fifth position of the pyridine ring, and a carbonyl chloride group is attached to the second position. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Chlorination: One common method for preparing 5-chloropicolinoyl chloride involves the direct chlorination of pyridine derivatives. This process typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride.

    Phosphoryl Chloride Method: Another method involves the reaction of 5-chloropyridine-2-carboxylic acid with phosphoryl chloride. This reaction is carried out under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods:

    Batch Process: In industrial settings, the production of this compound is often carried out in batch reactors. The reaction conditions are carefully controlled to ensure high yield and purity of the product.

    Continuous Process: Some manufacturers may use continuous flow reactors for the production of this compound. This method allows for better control over reaction parameters and can lead to more efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Nucleophilic Substitution: 5-chloropicolinoyl chloride readily undergoes nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols, which can replace the chlorine atom.

    Hydrolysis: This compound can undergo hydrolysis in the presence of water or aqueous base, leading to the formation of 5-chloropyridine-2-carboxylic acid.

    Oxidation: Under certain conditions, this compound can be oxidized to form 5-chloropyridine-2-carboxylic acid chloride.

Common Reagents and Conditions:

    Amines: Used in nucleophilic substitution reactions to form amides.

    Alcohols: React with this compound to form esters.

    Thiols: Can replace the chlorine atom to form thioesters.

    Water or Aqueous Base: Used in hydrolysis reactions.

Major Products:

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Thioesters: Formed from reactions with thiols.

    5-Chloropyridine-2-carboxylic Acid: Formed from hydrolysis or oxidation reactions.

Scientific Research Applications

Chemistry:

    Intermediate in Synthesis: 5-chloropicolinoyl chloride is widely used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Research: This compound is used in the synthesis of biologically active molecules, which are then studied for their potential therapeutic effects.

Medicine:

    Drug Development: It serves as a building block in the synthesis of various drugs, including anti-inflammatory and anticancer agents.

Industry:

    Agrochemicals: Used in the production of herbicides, fungicides, and insecticides.

    Material Science: Employed in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

    2-Chloropyridine: Another chlorinated pyridine derivative, used in similar applications but with different reactivity due to the position of the chlorine atom.

    3-Chloropyridine: Similar to 2-Chloropyridine, but with the chlorine atom at the third position.

    4-Chloropyridine: Chlorine atom at the fourth position, used in the synthesis of different organic compounds.

Uniqueness:

    Reactivity: The position of the chlorine atom and the carbonyl chloride group in 5-chloropicolinoyl chloride gives it unique reactivity compared to other chloropyridine derivatives.

    Applications: Its specific structure makes it particularly useful in the synthesis of certain pharmaceuticals and agrochemicals that other chloropyridine derivatives may not be suitable for.

Properties

IUPAC Name

5-chloropyridine-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO/c7-4-1-2-5(6(8)10)9-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIASDXJZYOBCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10568181
Record name 5-Chloropyridine-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128073-03-0
Record name 5-Chloro-2-pyridinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128073-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloropyridine-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloropyridine-2-carbonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

N,N-Dimethylformamide (one drop) and thionyl chloride (1 mL) were added to a suspension of 5-chloropyridinecarboxylic acid (55.2 mg) in toluene (5 mL). The mixture was heated under reflux for one hour. The reaction solution was cooled to room temperature and then the solvent was evaporated under reduced pressure to obtain 5-chloropyridinecarboxylic acid chloride. A solution of 5-chloropyridinecarboxylic acid chloride in THF (5 mL) and pyridine (115 μL) were sequentially added to a solution of the compound of Preparation Example 2-(2) (111 mg) in THF (10 mL) under ice-cooling. The mixture was warmed to room temperature and stirred for 30 minutes. After confirming completion of the reaction, a saturated sodium bicarbonate solution was added to the mixture, followed by extraction with ethyl acetate. The organic layer was washed with a saturated sodium chloride solution and dried over anhydrous magnesium sulfate. The drying agent was removed by filtration and the filtrate was concentrated under reduced pressure to obtain an amide compound of a synthetic intermediate. The resulting amide was dissolved in dichloromethane (10 mL). Trifluoroacetic acid (2 mL) was added and the mixture was stirred at room temperature for three hours. The reaction solution was diluted with diethyl ether. Then, the reaction mixture was neutralized with a sodium bicarbonate solution, followed by extraction with ethyl acetate. The organic layer was washed with a saturated sodium chloride solution and then dried over anhydrous magnesium sulfate. The drying agent was removed by filtration and the filtrate was concentrated under reduced pressure. The crude product was purified by NH-silica gel column chromatography to obtain the title compound (115 mg; >99% ee).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
55.2 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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